4.4-Unit pKa Reduction of the Pyrrolidine Nitrogen Lowers Predicted hERG Liability Relative to Non-Fluorinated Pyrrolidine Amides
The calculated pKa of the 3,3-difluoropyrrolidine free base is 6.86 , compared with the experimental pKa of unsubstituted pyrrolidine (11.27) . This ΔpKa of –4.41 equates to a >10,000-fold lower concentration of the protonated, hERG-active species at pH 7.4. Protonated amine is a key pharmacophore for hERG channel binding; therefore, the reduced basicity of the target compound is expected to translate into a lower cardiac safety risk.
| Evidence Dimension | Basicity (pKa) |
|---|---|
| Target Compound Data | pKa = 6.86 (predicted for 3,3-difluoropyrrolidine free base) |
| Comparator Or Baseline | pKa = 11.27 (experimental pyrrolidine) |
| Quantified Difference | ΔpKa = –4.41 |
| Conditions | Predicted using ACD/Labs Percepta (target); experimental (comparator) |
Why This Matters
A 4.4-unit pKa drop is a primary driver for improved cardiac safety margins, a decisive factor in selecting a compound for in vivo efficacy studies.
- [1] PubChem Compound Summary, CID 31268, Pyrrolidine. View Source
